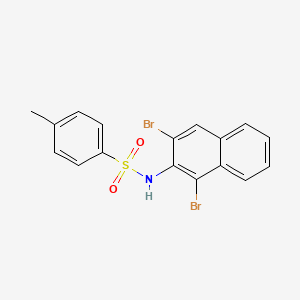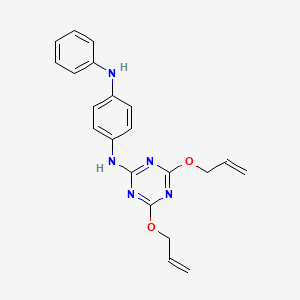
N-(4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)-N'-phenylbenzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)-N’-phenylbenzene-1,4-diamine is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)-N’-phenylbenzene-1,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with allyloxy and phenylbenzene diamine groups. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the presence of an excess of the corresponding amine . The reaction conditions often include refluxing the solution to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
化学反応の分析
Types of Reactions
N-(4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)-N’-phenylbenzene-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted triazine derivatives.
科学的研究の応用
N-(4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)-N’-phenylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Triazine derivatives, including this compound, have shown potential as therapeutic agents due to their biological activity.
作用機序
The mechanism of action of N-(4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)-N’-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The triazine ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. Additionally, the allyloxy groups can undergo chemical modifications, altering the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
4,6-Bis(allyloxy)-N-octadecyl-1,3,5-triazin-2-amine: This compound has similar allyloxy groups but differs in the presence of an octadecyl chain instead of a phenylbenzene diamine moiety.
N-{4,6-bis[2-(het)arylvinyl]pyrimidin-2-yl}-substituted aromatic polycyclic imides: These compounds have similar triazine structures but differ in the substitution pattern and the presence of polycyclic imides.
Uniqueness
N-(4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)-N’-phenylbenzene-1,4-diamine is unique due to its combination of allyloxy groups and a phenylbenzene diamine moiety
特性
CAS番号 |
60640-92-8 |
|---|---|
分子式 |
C21H21N5O2 |
分子量 |
375.4 g/mol |
IUPAC名 |
4-N-[4,6-bis(prop-2-enoxy)-1,3,5-triazin-2-yl]-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C21H21N5O2/c1-3-14-27-20-24-19(25-21(26-20)28-15-4-2)23-18-12-10-17(11-13-18)22-16-8-6-5-7-9-16/h3-13,22H,1-2,14-15H2,(H,23,24,25,26) |
InChIキー |
JWTDUUYINZWIBA-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=NC(=NC(=N1)NC2=CC=C(C=C2)NC3=CC=CC=C3)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



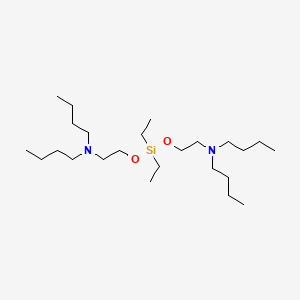
![5-Chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13811446.png)
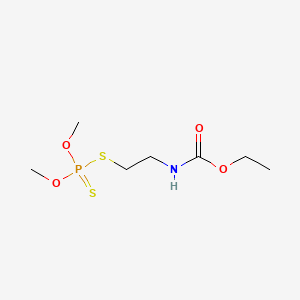
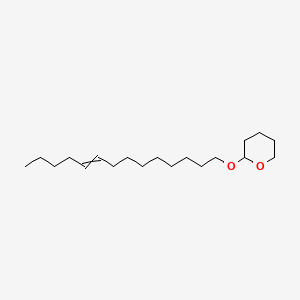
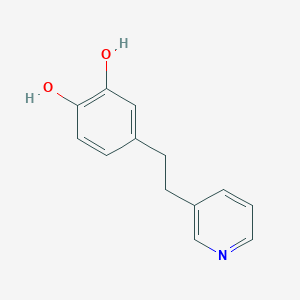
![2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
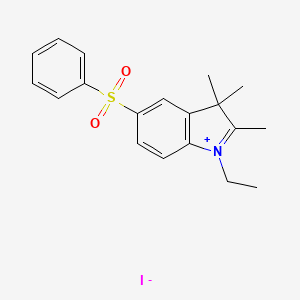
![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
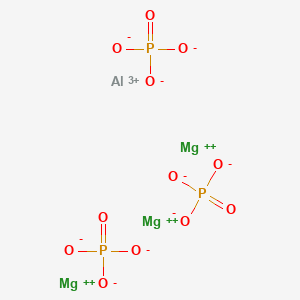
![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)

![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
